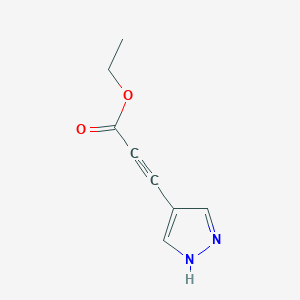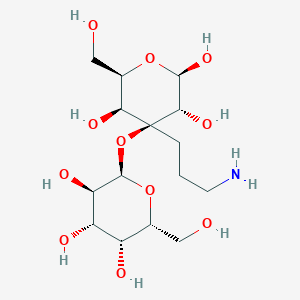
6-(2-chloro-4-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one
Overview
Description
6-(2-chloro-4-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one (abbreviated as 6-CFMP) is an organic compound that has been studied for its potential applications in scientific research and drug development. 6-CFMP is a member of the pyrimidine family of heterocyclic compounds and is composed of two nitrogen atoms, two sulfur atoms, one chlorine atom, one fluorine atom, and two carbon atoms. It is a colorless, water-soluble solid with a melting point of 127-128°C, and is soluble in both organic solvents and water. 6-CFMP is a potent inhibitor of cyclooxygenase-2 (COX-2) and has been used in a variety of studies related to inflammation, cancer, and other diseases.
Mechanism of Action
The mechanism of action of 6-(2-chloro-4-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one is not fully understood, but it is believed to involve the inhibition of COX-2. COX-2 is an enzyme that catalyzes the production of prostaglandins and other inflammatory mediators. Inhibition of COX-2 reduces the production of these mediators, resulting in reduced inflammation and pain. 6-(2-chloro-4-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a potent inhibitor of COX-2, and has been studied for its potential use in the treatment of conditions such as arthritis, cancer, and other diseases.
Biochemical and Physiological Effects
6-(2-chloro-4-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one has been studied for its potential applications in the treatment of various diseases and conditions. As a potent inhibitor of COX-2, 6-(2-chloro-4-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one has been studied for its ability to reduce inflammation and pain. It has also been studied for its potential use in the treatment of Alzheimer’s disease, as well as for its ability to reduce tumor growth and metastasis. In addition, 6-(2-chloro-4-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one has been studied for its potential to reduce the risk of cardiovascular disease, as well as its potential to reduce the risk of stroke.
Advantages and Limitations for Lab Experiments
The advantages of using 6-(2-chloro-4-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one in laboratory experiments include its high potency as an inhibitor of COX-2, its water solubility, and its low cost. Additionally, 6-(2-chloro-4-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one can be synthesized easily and quickly using the Schotten-Baumann reaction. The main limitation of using 6-(2-chloro-4-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one in laboratory experiments is its lack of specificity, as it is not selective for COX-2 inhibition. Additionally, 6-(2-chloro-4-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one has not been studied extensively in humans, and its safety and efficacy in humans is not yet known.
Future Directions
There are a number of potential future directions for research on 6-(2-chloro-4-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one. These include further studies on its potential use in the treatment of Alzheimer’s disease, as well as its potential to reduce tumor growth and metastasis. Additionally, further research is needed on its potential to reduce the risk of cardiovascular disease, as well as its potential to reduce the risk of stroke. Additionally, further studies are needed to better understand the mechanism of action of 6-(2-chloro-4-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one, as well as its safety and efficacy in humans. Finally, further research is needed to develop more specific inhibitors of COX-2 that could be used in combination with 6-(2-chloro-4-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one to increase its efficacy.
Scientific Research Applications
6-(2-chloro-4-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one has been studied extensively for its potential applications in scientific research and drug development. It is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins and other inflammatory mediators. Inhibition of COX-2 can reduce inflammation and pain, and has been studied in the treatment of conditions such as arthritis, cancer, and other diseases. 6-(2-chloro-4-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one has also been studied for its potential use in the treatment of Alzheimer’s disease, as well as for its ability to reduce tumor growth and metastasis.
properties
IUPAC Name |
4-(2-chloro-4-fluorophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2OS/c1-17-11-14-9(5-10(16)15-11)7-3-2-6(13)4-8(7)12/h2-5H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADSSTMWXQWAAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-chloro-4-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1490462.png)








![5-(Ethylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B1490476.png)
![2-amino-N,N-dimethyl-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-sulfonamide](/img/structure/B1490477.png)
